3-(1,3-Oxazol-2-yl)oxetan-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . This method ensures high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of advanced catalysts and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Oxazol-2-yl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(1,3-Oxazol-2-yl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(1,3-Oxazol-2-yl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to participate in diverse biochemical pathways, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: Similar in structure but lacks the oxetane ring.
Oxazole: Contains the oxazole ring but does not have the oxetane moiety.
Azetidine: A four-membered ring compound similar to oxetane but with different reactivity.
Uniqueness
3-(1,3-Oxazol-2-yl)oxetan-3-amine stands out due to its fused ring system, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-(1,3-oxazol-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C6H8N2O2/c7-6(3-9-4-6)5-8-1-2-10-5/h1-2H,3-4,7H2 |
InChI Key |
DJGSYMJWDALRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=CO2)N |
Origin of Product |
United States |
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